PFK-158

Catalog No.
S539321
CAS No.
1462249-75-7
M.F
C18H11F3N2O
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFK-158

CAS Number

1462249-75-7

Product Name

PFK-158

IUPAC Name

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one

Molecular Formula

C18H11F3N2O

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C18H11F3N2O/c19-18(20,21)14-3-1-12-2-4-15(23-16(12)11-14)5-6-17(24)13-7-9-22-10-8-13/h1-11H/b6-5+

InChI Key

IAJOMYABKVAZCN-AATRIKPKSA-N

SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PFK158; PFK 158; PFK158; ACTPFK158.

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)C3=CC=NC=C3)C(F)(F)F

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)C3=CC=NC=C3)C(F)(F)F

Description

The exact mass of the compound 2-Propen-1-one, 1-(4-pyridinyl)-3-(7-(trifluoromethyl)-2-quinolinyl)-, (2E)- is 328.08235 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic Chemistry: The molecule's structure incorporates interesting features like a conjugated system with a fluorinated aromatic ring. This can be of interest to researchers studying the reactivity and synthesis of novel organic compounds.
  • Medicinal Chemistry: The combination of a pyridine and a quinoline ring system is present in many bioactive molecules. Researchers might explore this molecule's potential as a scaffold for designing new drugs [].

PFK-158 is a selective small molecule inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, commonly referred to as PFKFB3. This compound has garnered attention for its ability to inhibit glycolysis in cancer cells, thereby impacting energy metabolism and promoting cell death in various cancer types. PFK-158 has been identified as a first-in-human inhibitor of PFKFB3 and is currently undergoing clinical trials to assess its efficacy and safety in advanced cancer patients .

PFK-158 primarily functions by inhibiting the activity of PFKFB3, which leads to a cascade of metabolic effects:

  • Reduction of Glycolysis: The inhibition decreases glucose uptake and ATP production, resulting in decreased lactate release from cells .
  • Induction of Apoptosis: The compound has been shown to enhance apoptosis in resistant cancer cell lines when used alone or in combination with chemotherapeutic agents like carboplatin and paclitaxel .

PFK-158 exhibits significant biological activity, particularly in the context of cancer treatment:

  • Antitumor Effects: It has been demonstrated to cause substantial growth inhibition in various cancer models, including gynecologic cancers .
  • Synergistic Effects: When combined with other chemotherapeutics, PFK-158 enhances apoptosis rates significantly more in chemoresistant cell lines compared to their sensitive counterparts .
  • Immunomodulatory Properties: The compound also suppresses the differentiation of immunosuppressive Th17 cells and myeloid-derived suppressor cells, which may improve immune responses against tumors .

The synthesis of PFK-158 involves several chemical steps that have been optimized for efficiency and yield. Although specific synthetic routes are proprietary, the general approach includes:

  • Starting Materials: Utilizing known precursors related to the PFKFB3 enzyme.
  • Chemical Modifications: Applying various organic reactions such as coupling and functional group transformations to achieve the desired molecular structure.
  • Purification: Employing techniques like chromatography to isolate pure PFK-158 from reaction mixtures .

PFK-158 is primarily being explored for its applications in oncology:

  • Cancer Treatment: As a therapeutic agent targeting glycolysis in tumors, it holds potential for treating various malignancies, especially those resistant to conventional therapies.
  • Combination Therapies: Its ability to enhance the effects of existing chemotherapeutics makes it a candidate for combination therapies aimed at improving patient outcomes in resistant cancers .

Interaction studies have shown that PFK-158 can significantly alter cellular responses when combined with other agents:

  • Chemoresistance Modulation: The compound has been found to sensitize resistant cancer cells to drugs like carboplatin and paclitaxel through mechanisms involving autophagy and apoptosis .
  • Metabolic Pathway Inhibition: By inhibiting PFKFB3, PFK-158 disrupts key metabolic pathways that cancer cells rely on for growth and survival .

Several compounds share similarities with PFK-158 in terms of their mechanism of action or target enzyme. Here are some notable examples:

Compound NameTarget EnzymeUnique Features
3-(5-Hydroxyphenyl)-1-(4-(trifluoromethyl)phenyl)ureaPFKFB3Exhibits selectivity towards certain cancer types
AZD3965Monocarboxylate transporter 1 (MCT1)Focuses on lactate transport inhibition
DichloroacetatePyruvate dehydrogenase kinaseAlters pyruvate metabolism

PFK-158 stands out due to its specific inhibition of PFKFB3 and its dual role in both metabolic regulation and immunomodulation, making it a unique candidate among glycolytic inhibitors .

Role of Phosphofructokinase-2 Fructose-6-Phosphate 2-Kinase 3 in Glycolytic Flux Regulation

Phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 serves as a critical regulatory enzyme in cellular glycolysis, functioning as the primary control point for metabolic flux through the glycolytic pathway [7]. This bifunctional enzyme exhibits an exceptionally high kinase to phosphatase activity ratio of approximately 740:1, which strongly favors the production of fructose-2,6-bisphosphate and consequently promotes glycolytic flux [8] [9]. The enzyme catalyzes the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate using adenosine triphosphate as a phosphate donor, while its phosphatase domain performs the reverse reaction at significantly lower rates [9].

The regulatory function of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 is particularly pronounced under conditions of cellular stress, hypoxia, and rapid proliferation [8]. Phosphorylation of the enzyme at serine 461 by various protein kinases significantly enhances its kinase activity, leading to increased fructose-2,6-bisphosphate synthesis [8]. This post-translational modification represents a key mechanism by which cells can rapidly adjust glycolytic flux in response to changing metabolic demands [6].

PFK-158 functions as a potent inhibitor of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3, with an inhibition constant of 137 nanomolar for human recombinant enzyme [21]. The compound operates through competitive inhibition at the fructose-6-phosphate binding site, effectively blocking the synthesis of fructose-2,6-bisphosphate [22]. Treatment with PFK-158 results in dose-dependent reductions in phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 activity, leading to decreased fructose-2,6-bisphosphate levels and subsequent impairment of glycolytic flux [1] [2].

ParameterEffect of PFK-158 TreatmentMechanism
Glucose UptakeSignificantly decreased in dose-dependent mannerInhibition of phosphofructokinase-2 fructose-6-phosphate 2-kinase activity
Adenosine Triphosphate ProductionReduced by inhibiting glycolytic fluxDisruption of glycolytic pathway energy generation
Lactate SecretionMarkedly decreased in treated cellsReduced pyruvate conversion to lactate
Lactate Dehydrogenase ActivitySignificantly reduced activityDecreased enzyme activity through metabolic flux inhibition
Fructose-2,6-Bisphosphate LevelsSubstantial reduction in cellular levelsDirect inhibition of fructose-2,6-bisphosphate synthesis
Oxygen Consumption RateDecreased due to impaired mitochondrial functionShift from oxidative phosphorylation to glycolysis dependency

Allosteric Modulation of Fructose-2,6-Bisphosphate Levels

Fructose-2,6-bisphosphate functions as the most potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme of glycolysis [9] [12]. This metabolite increases the affinity of phosphofructokinase-1 for its substrate fructose-6-phosphate while simultaneously decreasing the enzyme's sensitivity to inhibitory adenosine triphosphate and citrate [12] [30]. Under physiological conditions, phosphofructokinase-1 activity remains nearly completely suppressed, but interaction with fructose-2,6-bisphosphate dramatically activates the enzyme to stimulate glucose breakdown [12].

The allosteric properties of fructose-2,6-bisphosphate vary significantly among the different phosphofructokinase-1 isoforms [19]. The liver isoform demonstrates the highest sensitivity to fructose-2,6-bisphosphate activation with an activation constant of 0.17 ± 0.16 micromolar, followed by the muscle isoform at 6.27 ± 1.57 micromolar, and the platelet isoform at 9.13 ± 2.19 micromolar [19]. These differences in sensitivity allow for tissue-specific regulation of glycolytic flux based on local metabolic requirements [19].

PFK-158 treatment dramatically reduces cellular fructose-2,6-bisphosphate concentrations by inhibiting its synthesis through phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 [1] [22]. This reduction in fructose-2,6-bisphosphate levels removes the primary allosteric activation of phosphofructokinase-1, effectively shutting down glycolytic flux at the committed step [18] [22]. The molecular mechanism involves competitive binding of PFK-158 to the fructose-6-phosphate binding site of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3, preventing substrate access and subsequent fructose-2,6-bisphosphate formation [22].

Studies demonstrate that PFK-158 treatment leads to measurable decreases in fructose-2,6-bisphosphate levels within cellular systems, with corresponding reductions in phosphofructokinase-1 activity [1] [18]. The inhibitor's effects are particularly pronounced in rapidly proliferating cells and cancer cell lines that exhibit elevated phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 expression and depend heavily on glycolytic metabolism [1] [2] [5].

Enzyme/ParameterValueSignificance
Phosphofructokinase-2 Fructose-6-Phosphate 2-Kinase 3 (IC50)137 nM (human recombinant)High potency inhibition of target enzyme
Phosphofructokinase-2 Fructose-6-Phosphate 2-Kinase 3 Kinase/Phosphatase Ratio740:1Favors kinase activity promoting glycolysis
Phosphofructokinase-1 Liver Isoform (AC50 F26BP)0.17 ± 0.16 μMHighest sensitivity to fructose-2,6-bisphosphate activation
Phosphofructokinase-1 Muscle Isoform (AC50 F26BP)6.27 ± 1.57 μMModerate sensitivity to allosteric modulation
Phosphofructokinase-1 Platelet Isoform (AC50 F26BP)9.13 ± 2.19 μMLower sensitivity requiring higher concentrations
PFK-158 Molecular Weight328.3 DaSmall molecule suitable for cellular penetration
PFK-158 Molecular FormulaC18H11F3N2OTrifluoromethyl group enhances binding affinity

Impact on Hexokinase-II and Glucose Transporter Activity

Hexokinase-II represents the predominant hexokinase isoform in rapidly proliferating cells and serves as the initial enzyme in glucose metabolism by catalyzing the conversion of glucose to glucose-6-phosphate [13]. This enzyme exhibits high affinity for glucose and is subject to product inhibition by glucose-6-phosphate, making it sensitive to downstream metabolic flux [13]. The activity of hexokinase-II is intimately linked to glycolytic flux, as reduced downstream metabolism leads to accumulation of glucose-6-phosphate and subsequent feedback inhibition [13].

PFK-158 treatment indirectly affects hexokinase-II activity through its primary mechanism of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition [1] [14]. By blocking glycolytic flux at the phosphofructokinase-1 step, PFK-158 causes accumulation of upstream metabolites including glucose-6-phosphate [4]. This accumulation results in enhanced feedback inhibition of hexokinase-II, further reducing glucose phosphorylation and cellular glucose uptake [14].

Glucose transporter proteins facilitate the entry of glucose into cells through facilitated diffusion, with glucose transporter-1 being the predominant isoform in many cell types [28]. The regulation of glucose transporters involves multiple signaling pathways and responds to metabolic stress conditions including hypoxia and nutrient deprivation [28]. Under normal conditions, glucose transporter activity correlates with cellular metabolic demands and glycolytic capacity [28].

The impact of PFK-158 on glucose transporter function appears to be context-dependent and varies among different cell types [1] [14]. Some studies report compensatory upregulation of glucose transporter expression in response to PFK-158 treatment, potentially representing a cellular adaptation to metabolic stress [6]. However, this upregulation is insufficient to overcome the fundamental block in glycolytic flux caused by phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition, resulting in net decreases in glucose utilization [1] [14].

Experimental evidence demonstrates that PFK-158 treatment leads to significant reductions in glucose uptake across multiple cell lines, with effects being more pronounced in cells with high baseline glycolytic activity [1] [14]. The inhibitor's effects on glucose uptake correlate with its impact on downstream metabolic parameters, including adenosine triphosphate production and lactate secretion [14] [17].

Downstream Effects on Adenosine Triphosphate Production and Lactate Secretion

Adenosine triphosphate production through glycolysis involves the conversion of glucose to pyruvate with net generation of two adenosine triphosphate molecules per glucose molecule through substrate-level phosphorylation [11]. This process requires continuous flux through the glycolytic pathway, with phosphofructokinase-1 representing the primary rate-limiting step [7] [11]. The efficiency of glycolytic adenosine triphosphate production depends on the availability of fructose-2,6-bisphosphate to activate phosphofructokinase-1 and maintain metabolic flux [12].

PFK-158 treatment dramatically impairs glycolytic adenosine triphosphate production by blocking the synthesis of fructose-2,6-bisphosphate [1] [2] [14]. Studies demonstrate dose-dependent reductions in cellular adenosine triphosphate levels following PFK-158 treatment, with effects being most pronounced in cells that rely heavily on glycolytic metabolism [14] [17]. The magnitude of adenosine triphosphate reduction correlates with the degree of phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition and subsequent fructose-2,6-bisphosphate depletion [1] [14].

Lactate secretion represents the terminal step of glycolytic fermentation, where pyruvate is converted to lactate by lactate dehydrogenase to regenerate nicotinamide adenine dinucleotide for continued glycolytic flux [11]. This process is essential for maintaining the cytoplasmic nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide hydrate ratio and enabling sustained glycolytic activity under conditions where oxidative phosphorylation is limited [11].

Treatment with PFK-158 results in marked decreases in lactate production and secretion across multiple experimental systems [1] [2] [14]. The reduction in lactate secretion directly reflects the impaired glycolytic flux caused by phosphofructokinase-2 fructose-6-phosphate 2-kinase 3 inhibition [14] [17]. Lactate dehydrogenase activity measurements also show significant reductions following PFK-158 treatment, consistent with decreased substrate availability from impaired glycolysis [1] [17].

The metabolic consequences of PFK-158 treatment extend beyond simple reductions in adenosine triphosphate and lactate production [1] [5]. Cells treated with the inhibitor exhibit signs of metabolic stress, including altered nicotinamide adenine dinucleotide regeneration and compensatory activation of alternative metabolic pathways [5] [8]. These effects ultimately contribute to cell cycle arrest and apoptosis in cells that depend heavily on glycolytic metabolism [2] [5] [18].

Cellular ProcessNormal FunctionEffect of PFK-158 Treatment
Adenosine Triphosphate Synthesis via GlycolysisProduces 2 molecules per glucose through substrate-level phosphorylationDramatically reduced due to glycolytic flux inhibition
Lactate Production from PyruvateConverts pyruvate to lactate maintaining nicotinamide adenine dinucleotide hydrate/nicotinamide adenine dinucleotide balanceDecreased lactate secretion in dose-dependent manner
Hexokinase-II ActivityCatalyzes glucose to glucose-6-phosphate conversionIndirectly affected through reduced glucose flux
Glucose Transporter FunctionFacilitates glucose entry into cellsCompensatory upregulation in some cell types
Nicotinamide Adenine Dinucleotide Hydrate RegenerationMaintains cytoplasmic nicotinamide adenine dinucleotide hydrate/nicotinamide adenine dinucleotide ratioImpaired regeneration leading to metabolic stress
Cell Cycle ProgressionFructose-2,6-bisphosphate activates cyclin-dependent kinasesGrowth arrest and apoptosis induction

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

328.08234746 g/mol

Monoisotopic Mass

328.08234746 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2HOK1JQ203

Wikipedia

(E)-1-pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one

Dates

Modify: 2023-08-15
1: Zhang Y, Wang X, Li X, Dong L, Hu X, Nie T, Lu Y, Lu X, Pang J, Li G, Yang X,
2: Mondal S, Roy D, Sarkar Bhattacharya S, Jin L, Jung D, Zhang S, Kalogera E,

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